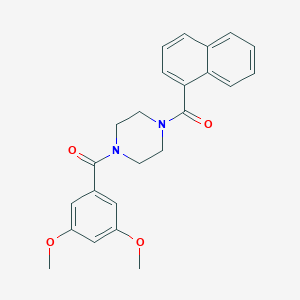
1-(1-Tosyl-4-piperidyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Tosyl-4-piperidyl)azepane, also known as TAPA, is a chemical compound that belongs to the family of azepanes. It is a bicyclic compound that contains a piperidine ring and an azepane ring. TAPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
1-(1-Tosyl-4-piperidyl)azepane acts as a competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor site and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
1-(1-Tosyl-4-piperidyl)azepane has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine in the brain, which may be related to its potential as a treatment for addiction. 1-(1-Tosyl-4-piperidyl)azepane has also been shown to decrease the activity of the sympathetic nervous system, which may be related to its potential as a treatment for hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Tosyl-4-piperidyl)azepane in lab experiments is that it is a specific and selective antagonist of nicotinic acetylcholine receptors. This allows researchers to study the function of these receptors in a more precise manner. However, one limitation of using 1-(1-Tosyl-4-piperidyl)azepane is that it may not be suitable for studying the function of other neurotransmitter systems in the brain.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1-Tosyl-4-piperidyl)azepane. One potential area of research is the development of new compounds that are similar to 1-(1-Tosyl-4-piperidyl)azepane but have improved selectivity and potency. Another potential area of research is the use of 1-(1-Tosyl-4-piperidyl)azepane as a tool for studying the function of other neurotransmitter systems in the brain. Additionally, 1-(1-Tosyl-4-piperidyl)azepane may have potential as a treatment for a variety of neurological and psychiatric disorders, and further research in this area is warranted.
Synthesemethoden
1-(1-Tosyl-4-piperidyl)azepane can be synthesized through a multistep process that involves the reaction of piperidine with tosyl chloride to form 1-tosyl-4-piperidone. This compound is then reacted with 1,6-dibromohexane to form the final product, 1-(1-Tosyl-4-piperidyl)azepane.
Wissenschaftliche Forschungsanwendungen
1-(1-Tosyl-4-piperidyl)azepane has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the function of the neurotransmitter acetylcholine in the brain. 1-(1-Tosyl-4-piperidyl)azepane has also been used as a ligand for studying the structure and function of nicotinic acetylcholine receptors.
Eigenschaften
Produktname |
1-(1-Tosyl-4-piperidyl)azepane |
|---|---|
Molekularformel |
C18H28N2O2S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azepane |
InChI |
InChI=1S/C18H28N2O2S/c1-16-6-8-18(9-7-16)23(21,22)20-14-10-17(11-15-20)19-12-4-2-3-5-13-19/h6-9,17H,2-5,10-15H2,1H3 |
InChI-Schlüssel |
BIVZYJAPZONUDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)


![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)

![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)